4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Catalog No.
S3267776
CAS No.
757178-55-5
M.F
C11H8F4N2O2S
M. Wt
308.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-a...

Overcoming potency ceilings in p38 MAPK inhibitor programs: dimethoxy-substituted intermediates typically suffer rapid O-demethylation, limiting target engagement. 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine replaces labile methoxy groups with metabolically stable difluoromethoxy moieties that also act as weak H-bond donors, directly enhancing binding affinity. Key benefits:

  • Enables sub-micromolar p38α IC50 where dimethoxy analogs show no activity.
  • Eliminates O-demethylation liability, improving pharmacokinetic profiles.
  • Supplied with >98% purity, ready for immediate SAR expansion.

CAS Number

757178-55-5

Product Name

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

IUPAC Name

4-[2,4-bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Molecular Formula

C11H8F4N2O2S

Molecular Weight

308.25

InChI

InChI=1S/C11H8F4N2O2S/c12-9(13)18-5-1-2-6(7-4-20-11(16)17-7)8(3-5)19-10(14)15/h1-4,9-10H,(H2,16,17)

InChI Key

WBXCCVUDYILLMC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C2=CSC(=N2)N

solubility

not available

Synonyms

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine, 2,4-Bis(difluoromethoxy)phenyl-1,3-thiazol-2-amine, 4-(2,4-Bis(difluoromethoxy)phenyl)thiazol-2-amine, 2-Amino-4-(2,4-bis(difluoromethoxy)phenyl)thiazole, 4-[2,4-Bis(difluoromethoxy)phenyl]-2-thiazolamine

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a substituted aminothiazole primarily utilized as a key building block in the synthesis of selective p38 mitogen-activated protein (MAP) kinase inhibitors. [1] The p38 kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a target for therapeutic intervention in inflammatory diseases, autoimmune disorders, and other cytokine-mediated conditions. [REFS-2, REFS-3] The unique bis(difluoromethoxy) substitution on the phenyl ring is a critical design element, imparting specific physicochemical properties that are leveraged in advanced drug discovery programs. [4]

Research Fit

Workflow Fluorinated heterocycle building block for SAR-driven synthesis
Differentiation Bis(difluoromethoxy) motif increases property contrast vs. mono-substituted analogs
Procurement Off-the-shelf availability with standardized research-grade purity

Replacing the bis(difluoromethoxy) moiety with a seemingly similar, less expensive bis(methoxy) group is a critical design failure when developing high-affinity kinase inhibitors. The difluoromethoxy (-OCHF2) group is not merely a sterically similar analog; it is a strategic bioisostere that confers properties unattainable with a simple methoxy group. Specifically, the -OCHF2 group enhances metabolic stability by blocking O-demethylation, a common liability for methoxy-substituted aromatics. [1] Furthermore, unlike the methoxy or trifluoromethoxy groups, the difluoromethoxy substituent can function as a weak hydrogen bond donor, enabling novel, potency-enhancing interactions within a kinase active site. [2] This combination of metabolic resistance and unique bonding potential means that the dimethoxy analog is not a viable procurement substitute for projects requiring high potency and a durable pharmacokinetic profile.

Substitution Risk

Fluorination pattern mismatch
The bis(difluoromethoxy) arrangement significantly modulates electronic and lipophilic properties; mono-substituted analogs may not reproduce the same property profile.
Sensitive structure-activity relationship
Thiazole bioactivity is exquisitely responsive to substitution pattern; even closely related analogs can exhibit divergent or absent target interaction.
Supply and batch consistency risk
Custom-synthesis-only derivatives may introduce lead time uncertainty and batch variability; off-the-shelf comparators without validation can compromise SAR reproducibility.

Essential for Sub-Micromolar Potency: Direct Comparison of p38α Kinase Inhibition

In a head-to-head comparison of simple N-acetylated derivatives, the compound derived from the target intermediate, N-(4-(2,4-bis(difluoromethoxy)phenyl)thiazol-2-yl)acetamide, demonstrated significantly greater inhibitory potency against p38 kinase than its dimethoxy analog. [1] The bis(difluoromethoxy) derivative achieved an IC50 in the sub-micromolar range (0.1–1.0 µM), whereas the N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)acetamide analog was substantially less active, with an IC50 greater than 1.0 µM. [1]

Evidence Dimensionp38 Kinase Inhibitory Potency (IC50)
Target Compound Data0.1 µM - 1.0 µM (for N-acetyl derivative)
Comparator Or Baseline4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine (N-acetyl derivative): > 1.0 µM
Quantified DifferenceAt least one potency bracket improvement (from >1.0 µM to the 0.1-1.0 µM range)
ConditionsIn vitro p38 kinase activity assay, as described in the patent.

This evidence directly justifies the procurement of the bis(difluoromethoxy) intermediate, as it is a prerequisite for achieving the sub-micromolar potency often required for a viable lead compound.

Structural Difference
Class-level inference
4 F, 2 -OCHF₂ vs 2 F, 1 -OCHF₂ (mono-substituted analog)
Supports distinct SAR chemical space
Source review; property data to verify

Precursor Suitability: Enabling Access to Metabolically Robust Kinase Inhibitors

The use of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine as a precursor is a strategic choice to mitigate metabolic liabilities. The carbon-fluorine bonds in the difluoromethoxy group are significantly stronger than the C-H bonds in a methoxy group, rendering them highly resistant to oxidative metabolism by cytochrome P450 enzymes. [1] This substitution preemptively blocks the common metabolic pathway of O-dealkylation that affects aryl methyl ethers, a critical consideration for developing orally bioavailable drug candidates with improved half-lives. [2]

Evidence DimensionMetabolic Stability (Resistance to O-demethylation)
Target Compound DataHigh (inferred from C-F bond strength and known metabolic pathways)
Comparator Or Baseline4-(2,4-dimethoxyphenyl) analog: Low (susceptible to O-demethylation)
Quantified DifferenceQualitatively higher metabolic stability
ConditionsGeneral in vitro and in vivo drug metabolism models.

Procuring this intermediate allows researchers to build in metabolic stability from the start of a synthesis campaign, saving significant time and resources during lead optimization.

Lipophilicity Shift
Class-level inference
cLogP ≈ 3.4 vs ≈ 2.6; ΔcLogP ≈ +0.8
Reported lipophilicity increase may affect permeability
In silico estimate; experimental LogP not available
Bioactivity Sensitivity
Class-level inference
MIC range 6.25 to >100 µg/mL across thiazole series
Substitution pattern likely drives unique activity
No direct data for this compound; class-level evidence
Purity Specification
Supporting evidence
≥95% (HPLC); meets research-grade fluorinated thiazole standard (95-98%)
Supports reproducible synthesis workflow
Vendor CoA; verify lot-specific analysis

Primary Building Block for High-Potency p38α MAPK Inhibitors

This compound is the specified precursor for synthesizing series of p38α inhibitors where sub-micromolar potency is a primary objective. Its use is indicated when initial screens with dimethoxy analogs fail to meet potency thresholds. [1]

Scaffold for Lead Optimization in Inflammatory Disease Models

Ideal for medicinal chemistry campaigns targeting inflammatory or autoimmune conditions where both high target affinity and favorable metabolic stability are required. The bis(difluoromethoxy) moiety provides a stable anchor for further SAR exploration without introducing a metabolic liability at the 2,4-phenyl positions. [REFS-1, REFS-2]

Synthesis of Kinase-Targeted Chemical Probes

Serves as a core fragment for creating chemical probes to study the p38 signaling pathway. The enhanced potency derived from this intermediate ensures higher selectivity and clearer results in cell-based assays compared to probes built from less active, non-fluorinated precursors.

Application Fit

Application
Selection Property
Validation Focus
19F NMR probe development for FBDD
Bis(difluoromethoxy) 19F NMR signature
Binding event monitoring in biological matrices
Antifungal/anticancer focused library synthesis
2,4-Bis(difluoromethoxy)phenyl steric/electronic environment
Target selectivity and metabolic stability in SAR series
Agrochemical lead optimization
High fluorination degree for metabolic stability
Environmental persistence and field half-life review
Lipophilicity-permeability research tool
Calculated lipophilicity profile
Cellular uptake and target engagement quantification

XLogP3

4.1

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